Metyrapone

Beschreibung

Eigenschaften

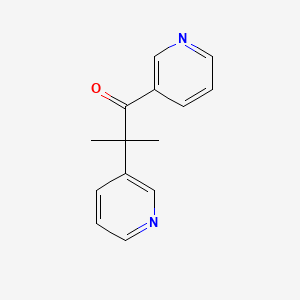

IUPAC Name |

2-methyl-1,2-dipyridin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLBFSROUSIWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023314 | |

| Record name | Metyrapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, SOL IN METHANOL & CHLOROFORM, 4.27e-01 g/L | |

| Record name | SID47193698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM ETHER & PENTANE, WHITE TO LIGHT AMBER, FINE CRYSTALLINE POWDER | |

CAS No. |

54-36-4 | |

| Record name | Metyrapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyrapone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | metyrapone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | metyrapone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metyrapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metyrapone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYRAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS9KD92H6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50-51 °C, 50.5 °C | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metyrapone as a Cortisol Synthesis Inhibitor: A Technical Guide for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metyrapone is a pharmacological agent that has been instrumental in neuroscience research for its specific action as an inhibitor of cortisol synthesis.[1][2] Sold under the brand name Metopirone, it is clinically used for diagnosing adrenal insufficiency and for the management of Cushing's syndrome, a condition characterized by excess cortisol.[3][4][5] In the realm of neuroscience, this compound serves as a powerful tool to investigate the multifaceted roles of glucocorticoids, particularly cortisol, in brain function and behavior. Its ability to acutely and reversibly lower cortisol levels allows researchers to explore the hormone's impact on memory, mood, stress responses, and sleep. This guide provides a comprehensive overview of this compound's mechanism of action, experimental applications, and key quantitative data relevant to its use in neuroscience.

Core Mechanism of Action

This compound's primary mechanism is the reversible inhibition of the adrenal enzyme 11β-hydroxylase (cytochrome P450 11B1 or CYP11B1). This enzyme is responsible for the final and critical step in the biosynthesis of cortisol, which is the conversion of 11-deoxycortisol to cortisol.

By blocking this conversion, this compound administration leads to two immediate consequences:

-

A rapid decrease in circulating cortisol levels.

-

An accumulation of the precursor, 11-deoxycortisol.

The reduction in cortisol disrupts the negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis. Normally, cortisol acts on the hypothalamus and pituitary gland to suppress the release of Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH), respectively. With diminished cortisol feedback, the pituitary gland secretes higher levels of ACTH. This increased ACTH stimulates the adrenal cortex, leading to a further increase in the production of steroid precursors, including 11-deoxycortisol. This compound also inhibits the production of aldosterone and has extra-adrenal effects, including the inhibition of the 11-oxoreductase activity of 11β-hydroxysteroid dehydrogenase (11β-HSD1).

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with blood levels peaking approximately one hour after ingestion. It has a relatively short half-life, but its primary active metabolite, metyrapol, has a half-life that is about twice as long, extending its biological effects.

| Parameter | Value | Reference |

| Administration Route | Oral | |

| Time to Peak Blood Level | ~1 hour | |

| This compound Half-Life | ~20-26 minutes | |

| Metyrapol Half-Life | ~2x that of this compound | |

| Metabolism | Hepatic (to active metyrapol) | |

| Excretion | Primarily urinary |

Applications in Neuroscience Research

Modulation of Emotional Memory and PTSD

One of the most significant applications of this compound in neuroscience is in the study of emotional memory. Research has shown that cortisol plays a crucial role in the consolidation and retrieval of emotionally arousing memories. Studies using this compound have demonstrated that reducing cortisol levels can impair the retrieval of memories with negative emotional content, while leaving neutral memories unaffected.

A key study found that administering a double dose of this compound (2 x 750 mg) to healthy participants three days after they encoded an emotional story significantly impaired their ability to recall the emotional parts of that story. Remarkably, this memory impairment persisted four days later, even after cortisol levels had returned to normal, suggesting a long-lasting effect on the emotional memory trace. These findings have profound implications for therapeutic strategies for conditions like Post-Traumatic Stress Disorder (PTSD), where intrusive, emotionally charged memories are a core symptom. In women with PTSD, this compound administration led to a decreased ACTH and delta sleep response compared to controls, which may relate to the underlying pathophysiology of the disorder.

Depression and HPA Axis Dysregulation

Dysregulation of the HPA axis, often resulting in elevated cortisol levels, is a well-documented finding in a significant portion of patients with major depression. This compound has been investigated as a treatment for depression, particularly treatment-resistant depression (TRD), by targeting this HPA axis dysfunction. Studies have explored its use both as a monotherapy and, more successfully, as an augmenting agent for serotonergic antidepressants. The most robust evidence comes from a double-blind, placebo-controlled study where a three-week augmentation with 1g of this compound daily was superior to placebo in improving depression scores.

Memory Consolidation and Sleep

The role of cortisol in memory consolidation during sleep has also been investigated using this compound. One study found that suppressing the natural late-night rise in cortisol with this compound impaired the consolidation of neutral memories, which are thought to be hippocampus-dependent. In contrast, the consolidation of emotional texts was not only spared but was actually enhanced. This suggests that the nocturnal cortisol surge may serve a protective function, preventing an over-consolidation of emotional memories, a mechanism potentially relevant to the development of PTSD.

Neuroprotection

Preclinical studies suggest that this compound may have neuroprotective properties. It has been shown to reduce brain injury induced by ischemia and seizures in animal models. This effect is believed to be linked to the prevention of the ischemia-evoked surge in corticosteroids, thereby preserving synaptic function and cellular integrity in vulnerable brain regions like the hippocampus.

Experimental Protocols

The effective use of this compound in research requires careful consideration of dosage, timing, and outcome measures. Protocols vary significantly between human and animal studies and depending on the research question.

Human Study: Emotional Memory Retrieval

This protocol is based on studies investigating the effect of this compound on the retrieval of established emotional memories.

-

Participants: Healthy young adults, screened for psychiatric, neurological, and cardiovascular conditions.

-

Design: Double-blind, placebo-controlled, between-subjects design.

-

Procedure:

-

Day 1 (Encoding): Participants view a standardized slideshow containing both neutral and emotionally negative segments.

-

Day 2: No intervention.

-

Day 3 (Retrieval & Intervention): Participants are randomly assigned to one of three groups: Placebo, Single-Dose this compound (e.g., 750 mg), or Double-Dose this compound (e.g., 2 x 750 mg, administered 3 hours apart). Memory retrieval for the slideshow is tested when cortisol levels are expected to be at their lowest. Salivary or plasma cortisol, ACTH, and 11-deoxycortisol are sampled at regular intervals to confirm the drug's effect.

-

Day 7 (Follow-up): Memory retrieval is tested again to assess the long-term effects of the intervention, after the drug has been fully metabolized and cortisol levels have normalized.

-

-

Key Outcome Measures:

-

Hormonal: Salivary/plasma cortisol, ACTH, 11-deoxycortisol.

-

Behavioral: Number of neutral and emotional story elements recalled.

-

Animal Study: Stress and Fear Conditioning

This protocol is based on studies examining the interaction between chronic stress and acute cortisol synthesis inhibition on fear memory.

-

Subjects: Male Sprague-Dawley rats.

-

Design: 2x2 factorial design (Stress Condition: Chronic Stress vs. Non-Stressed Control; Drug Condition: this compound vs. Saline).

-

Procedure:

-

Days 1-21 (Chronic Stress): The stress group is subjected to a daily restraint stress protocol. The control group is handled but not stressed.

-

Day 22 (Fear Conditioning):

-

Rats from both stress conditions are injected with either this compound (e.g., 50-200 mg/kg, s.c. or i.p.) or saline vehicle.

-

Two hours post-injection, rats undergo fear conditioning, where a neutral cue (e.g., a tone) is paired with a mild aversive stimulus (e.g., footshock).

-

-

Day 23 (Testing): Fear memory is assessed by measuring the freezing response to the context (contextual fear) and the tone (cued fear) in the absence of the shock.

-

-

Key Outcome Measures:

-

Hormonal: Plasma corticosterone (the primary glucocorticoid in rodents), ACTH.

-

Behavioral: Percentage of time spent freezing during context and cue presentation.

-

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key neuroscience studies.

Table 1: Effects on HPA Axis Hormones

| Study Population | This compound Dose | Outcome Measure | Baseline | Post-Metyrapone | Reference |

| Depressed Patients (Non-suppressors) | 4.5 g / 24h | Plasma ACTH (pg/ml) | ~40 | 134 ± 43 | |

| Depressed Patients (Suppressors) | 4.5 g / 24h | Plasma ACTH (pg/ml) | ~30 | 49 ± 11 | |

| Healthy Controls | 4.5 g / 24h | Plasma ACTH (pg/ml) | ~35 | 57 ± 9 | |

| Patients with Panic Disorder | 30 mg/kg | Plasma Cortisol (nmol/L) | ~350 | < 100 | |

| Patients with Panic Disorder | 30 mg/kg | Plasma ACTH (pg/ml) | ~20 | ~100 |

Table 2: Effects on Cushing's Syndrome Patients (Illustrative of Potency)

| Parameter | Baseline (Mean) | Last Review on this compound (Mean) | P-value | Reference |

| Mean Serum Cortisol Day-Curve (nmol/L) | 722.9 | 348.6 | < .0001 | |

| 9 am Serum Cortisol (nmol/L) | 882.9 | 491.1 | < .0001 | |

| 24-hour Urinary Free Cortisol (nmol/24h) | 1483 | 452.6 | .003 | |

| Late-Night Salivary Cortisol (nmol/L) | 18.2 | 7.8 (at 1 month) | < 0.05 |

Table 3: Effects on Memory Performance

| Study | This compound Dose | Task | Outcome | Reference |

| Marin et al. (2011) | 2 x 750 mg | Emotional Story Recall | Significant impairment in recall of emotional content, no effect on neutral content. Effect persisted for 4 days. | |

| Wagner et al. (2005) | 1 g | Memory Consolidation during Sleep | Impaired consolidation of neutral texts; enhanced consolidation of emotional texts. | |

| Conrad et al. (2004) | 200 mg/kg (rats) | Fear Conditioning (in chronically stressed rats) | Eliminated contextual fear conditioning and reduced cued fear conditioning. |

Adverse Effects and Experimental Considerations

While generally well-tolerated in research settings, this compound can cause adverse effects. The most common are nausea, headache, and dizziness. Due to the accumulation of androgen precursors, hirsutism (excess hair growth) can occur with long-term use in women.

A critical consideration for researchers is that this compound itself can act as a pharmacological stressor. Studies in rats have shown that this compound can dose-dependently increase plasma ACTH and glucose and induce c-fos expression in various brain regions associated with the stress response, independent of its effect on cortisol synthesis. This "stress-like" property must be carefully controlled for in experimental designs to ensure that observed effects are due to the reduction of glucocorticoids and not a confounding stress response to the drug itself. Furthermore, prolonged or excessive inhibition of cortisol can lead to symptoms of adrenal insufficiency, such as fatigue and hypotension, necessitating careful monitoring in clinical applications.

Conclusion

This compound is an invaluable and potent inhibitor of cortisol synthesis, providing a unique window into the function of the HPA axis and the role of glucocorticoids in the central nervous system. Its application in neuroscience has significantly advanced our understanding of how cortisol modulates emotional memory, influences mood disorders like depression, and participates in memory consolidation during sleep. While its own potential stress-inducing properties require careful experimental control, this compound remains a cornerstone tool for researchers. Future investigations leveraging this compound will continue to illuminate the complex interplay between stress hormones and brain function, potentially paving the way for novel therapeutic interventions for stress-related psychiatric disorders.

References

Metyrapone: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metyrapone, a well-established inhibitor of steroidogenesis, serves as a critical tool in both clinical diagnostics and biomedical research. This document provides a comprehensive pharmacological profile of this compound for research applications, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its use in in-vitro and in-vivo models, and visualizations of its interaction with the steroidogenesis pathway and its application in experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies.

Introduction

This compound (2-methyl-1,2-di-3-pyridyl-1-propanone) is a pharmaceutical agent primarily known for its ability to inhibit the synthesis of cortisol in the adrenal cortex.[1][2] Its principal mechanism of action is the reversible inhibition of the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol biosynthesis.[3] This targeted inhibition leads to a decrease in cortisol levels and a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2] These properties make this compound an invaluable tool for diagnosing adrenal insufficiency and for the management of Cushing's syndrome.[3] In a research context, this compound is utilized to investigate the role of the hypothalamic-pituitary-adrenal (HPA) axis in various physiological and pathological processes.

Pharmacological Profile

Mechanism of Action

This compound's primary pharmacological effect is the competitive inhibition of CYP11B1, a cytochrome P450 enzyme located in the inner mitochondrial membrane of adrenal cortical cells. CYP11B1 is responsible for the conversion of 11-deoxycortisol to cortisol. By blocking this enzyme, this compound effectively reduces the production of cortisol. The decrease in circulating cortisol levels removes the negative feedback inhibition on the hypothalamus and pituitary gland, leading to an increased release of corticotropin-releasing hormone (CRH) and subsequently ACTH. The elevated ACTH levels stimulate the adrenal cortex, resulting in an accumulation of cortisol precursors, most notably 11-deoxycortisol.

This compound also exhibits inhibitory effects on other steroidogenic enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) reductase, albeit with a lower affinity.

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within one hour. It is metabolized in the liver to its active metabolite, metyrapol, which also contributes to the inhibition of steroidogenesis. The terminal elimination half-life of this compound is approximately 1.9 hours.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of cortisol synthesis. The reduction in cortisol and the subsequent rise in ACTH and 11-deoxycortisol form the basis of its diagnostic use in the this compound stimulation test. In therapeutic applications for Cushing's syndrome, the goal is to normalize cortisol levels and alleviate the clinical manifestations of hypercortisolism.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological profile of this compound.

Table 1: In-Vitro Inhibitory Activity of this compound

| Target Enzyme | Parameter | Value | Species | Reference |

| CYP11B1 (11β-hydroxylase) | IC₅₀ | 7.83 µM | Not Specified | |

| 11β-HSD1 Reductase | Kᵢ | 30 µM | Sheep |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | |

| Elimination Half-Life (t₁/₂) | 1.9 ± 0.7 hours | |

| Mean Peak Plasma Concentration (Cₘₐₓ) after 750 mg dose | 3.7 µg/mL |

Table 3: Clinical Effects of this compound in a Retrospective Study of Cushing's Syndrome Patients (Monotherapy)

| Parameter | Baseline (Mean) | Last Review (Mean) | p-value | Reference |

| Cortisol Day Curve (nmol/L) | 722.9 | 348.6 | < 0.0001 | |

| 9 am Serum Cortisol (nmol/L) | 882.9 | 491.1 | < 0.0001 | |

| 24-hour Urinary Free Cortisol (nmol/24h) | 1483 | 452.6 | 0.003 |

Experimental Protocols

In-Vitro CYP11B1 Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of this compound on CYP11B1.

-

Enzyme Source: V79MZ cells stably expressing human CYP11B1, or homogenates of human or cynomolgus monkey adrenal glands can be used as a source of the enzyme.

-

Substrate: [³H]-labeled 11-deoxycorticosterone is a commonly used substrate.

-

Assay Buffer: A suitable buffer, such as a phosphate buffer with cofactors like NADPH, is required.

-

Procedure:

-

Prepare a reaction mixture containing the enzyme source, assay buffer, and varying concentrations of this compound (or a vehicle control).

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the [³H]-labeled 11-deoxycorticosterone substrate.

-

Incubate the reaction for a defined period at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Separate the product (cortisol) from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In-Vivo this compound Stimulation Test (Human)

This protocol is a standard clinical and research procedure to assess the integrity of the HPA axis.

-

Objective: To measure the response of the pituitary gland (ACTH secretion) to a decrease in cortisol levels induced by this compound.

-

Procedure:

-

A single oral dose of this compound (30 mg/kg body weight) is administered at midnight with a snack to minimize gastrointestinal upset.

-

Blood samples are collected the following morning between 8:00 and 9:00 AM.

-

Plasma is separated and analyzed for 11-deoxycortisol and cortisol levels.

-

-

Interpretation:

-

Normal Response: A significant increase in plasma 11-deoxycortisol levels (typically >7 µg/dL) and a decrease in cortisol levels, indicating a functional HPA axis.

-

Adrenal Insufficiency: A blunted or absent 11-deoxycortisol response, suggesting either primary adrenal failure or secondary adrenal insufficiency (pituitary or hypothalamic dysfunction).

-

In-Vivo this compound Treatment in a Mouse Model of Hypercorticosteronemia

This protocol describes the use of this compound in a preclinical model of Cushing's syndrome.

-

Animal Model: Low-density lipoprotein receptor knockout (LDLR-/-) mice fed a high-fat, high-cholesterol diet to induce hypercorticosteronemia.

-

Treatment Protocol:

-

This compound is administered intraperitoneally twice daily at a dose of 100 mg/kg body weight.

-

A control group receives vehicle injections (e.g., saline).

-

Treatment is continued for a specified duration (e.g., 4 weeks).

-

-

Outcome Measures:

-

Plasma corticosterone levels are measured at the end of the study to assess the efficacy of this compound in reducing steroid production.

-

Other relevant physiological parameters (e.g., body weight, glucose levels, lipid profiles) can also be monitored.

-

Visualizations

Signaling Pathway

References

Metyrapone's Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metyrapone is a diagnostic agent utilized to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis. By selectively inhibiting the enzyme 11β-hydroxylase, this compound effectively blocks the final step of cortisol synthesis in the adrenal cortex. This targeted inhibition leads to a decrease in circulating cortisol levels, which in a healthy individual, triggers a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. The subsequent adrenal stimulation results in a measurable accumulation of the cortisol precursor, 11-deoxycortisol. This document provides an in-depth technical overview of this compound's mechanism of action, its effects on HPA axis signaling, standardized experimental protocols for its use, and a summary of expected quantitative outcomes in various physiological and pathological states.

Mechanism of Action

This compound's primary pharmacological action is the potent and reversible inhibition of the mitochondrial enzyme 11β-hydroxylase (cytochrome P450 11B1).[1][2] This enzyme is crucial for the conversion of 11-deoxycortisol to cortisol in the zona fasciculata of the adrenal cortex.[3][4] By blocking this terminal step in cortisol biosynthesis, this compound induces a rapid decline in circulating cortisol levels.[1]

The reduction in cortisol diminishes the negative feedback signal to the hypothalamus and anterior pituitary gland. In a properly functioning HPA axis, this leads to an increased release of corticotropin-releasing hormone (CRH) from the hypothalamus and a subsequent surge in ACTH secretion from the pituitary. The elevated ACTH then stimulates the adrenal cortex, leading to an increased production of steroid precursors, most notably a significant rise in plasma 11-deoxycortisol.

Because 11-deoxycortisol has minimal glucocorticoid activity, it does not exert negative feedback on the hypothalamus and pituitary, thus allowing the ACTH surge to be sustained. The measurement of this increase in 11-deoxycortisol serves as an indirect but reliable indicator of the pituitary's ACTH secretory reserve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the HPA axis and the effects of this compound.

Experimental Protocols

The this compound stimulation test is the primary experimental procedure for evaluating the HPA axis using this compound. The most common protocol is the overnight single-dose test, though a multiple-dose test has also been described.

Overnight Single-Dose this compound Test

This is the most frequently used protocol due to its convenience and reliability for outpatient use.

Procedure:

-

Patient Preparation: The patient should have a normal evening meal. If the patient is on glucocorticoid replacement therapy, the evening and morning doses should be withheld, as authorized by a physician.

-

This compound Administration: A single oral dose of this compound is administered at midnight (or 11 PM). The dosage is typically weight-based:

-

<70 kg: 2.0 g or 30 mg/kg

-

70-90 kg: 2.5 g

-

90 kg: 3.0 g this compound should be taken with a glass of milk or a small snack to minimize gastric irritation.

-

-

Blood Sampling: A blood sample is collected the following morning between 8:00 AM and 9:00 AM.

-

Analytes Measured: Serum or plasma is analyzed for 11-deoxycortisol, cortisol, and often ACTH.

Multiple-Dose this compound Test

This protocol involves administering this compound over a 24 to 48-hour period and is generally reserved for inpatient settings.

Procedure:

-

Baseline Collection: A 24-hour urine collection for 17-hydroxycorticosteroids (17-OHCS) is performed the day before this compound administration.

-

This compound Administration: this compound is given orally, typically 750 mg every 4 hours for 6 doses (a total of 4.5 g).

-

Sample Collection: A second 24-hour urine collection for 17-OHCS is performed on the day of and/or the day after this compound administration. Alternatively, plasma levels of 11-deoxycortisol and ACTH can be measured at the end of the administration period.

-

Analytes Measured: The primary endpoint is the change in urinary 17-OHCS or the plasma concentrations of 11-deoxycortisol and ACTH.

Quantitative Data and Interpretation

The response to this compound is quantified by the changes in cortisol, 11-deoxycortisol, and ACTH levels. The following tables summarize the expected results in healthy individuals and in patients with adrenal insufficiency.

Table 1: Hormonal Response to Overnight Single-Dose this compound Test in Healthy Adults

| Hormone | Baseline Level | Post-Metyrapone Level | Reference(s) |

| Cortisol | 13.5 ± 5.1 µg/dL | < 5 µg/dL (138 nmol/L) | |

| 11-Deoxycortisol | < 2.0 µg/dL | 7 to 22 µg/dL (200 to 660 nmol/L) | |

| ACTH | 0-5 ng/100 mL | 8-11 ng/100 mL (or >75 pg/mL) |

Note: Conversion factors can vary slightly between laboratories. Values are presented as reported in the cited literature.

Table 2: Interpretation of Overnight this compound Test Results

| Condition | Post-Metyrapone Cortisol | Post-Metyrapone 11-Deoxycortisol | Post-Metyrapone ACTH | Interpretation | Reference(s) |

| Normal Response | < 5 µg/dL | > 7 µg/dL | Increased (>75 pg/mL) | Intact HPA axis | |

| Primary Adrenal Insufficiency | Low | < 7 µg/dL | High (at baseline and post-metyrapone) | Adrenal glands fail to respond to ACTH. | |

| Secondary/Tertiary Adrenal Insufficiency | Low | < 7 µg/dL | Low or no increase | Pituitary/hypothalamus fails to produce sufficient ACTH. | |

| Inadequate Blockade | > 5 µg/dL | Variable | Variable | The dose of this compound was insufficient to block cortisol synthesis. Test is uninterpretable. |

Clinical and Research Applications

The this compound stimulation test is a valuable tool in several clinical and research contexts:

-

Diagnosis of Adrenal Insufficiency: It is considered a sensitive test for detecting partial defects in pituitary ACTH secretion, sometimes revealing deficiencies that are not apparent with an ACTH stimulation test.

-

Differential Diagnosis of Cushing's Syndrome: In patients with ACTH-dependent Cushing's syndrome, a supranormal increase in 11-deoxycortisol after this compound administration is suggestive of a pituitary adenoma (Cushing's disease), as these tumors are often responsive to the drop in cortisol. However, some ectopic ACTH-producing tumors can also respond, limiting the test's specificity.

-

Research on HPA Axis Dysregulation: this compound is used in research to investigate the pathophysiology of conditions associated with HPA axis dysfunction, such as major depressive disorder.

Conclusion

This compound provides a dynamic and informative assessment of the HPA axis. Its mechanism of action, centered on the inhibition of 11β-hydroxylase, allows for a controlled challenge to the pituitary's ACTH reserve. A thorough understanding of the experimental protocols and the expected quantitative responses of cortisol, 11-deoxycortisol, and ACTH is essential for the accurate interpretation of this compound stimulation test results in both clinical diagnostics and research settings. The data and methodologies presented in this guide offer a comprehensive resource for professionals working in endocrinology and drug development.

References

Metyrapone: A Technical Guide to its Chemical Properties and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and stability of Metyrapone, a critical tool in adrenal insufficiency diagnosis and Cushing's syndrome research. Understanding these characteristics is paramount for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

This compound, scientifically known as 2-methyl-1,2-di-3-pyridyl-1-propanone, is a synthetic compound that functions as an inhibitor of adrenal steroid synthesis.[1][2][3] It is a white to light amber, fine crystalline powder with a characteristic odor.[1][4] Exposure to light may cause it to darken.

Quantitative data regarding the chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-1,2-di(pyridin-3-yl)propan-1-one | |

| Synonyms | Metopirone, SU-4885, NSC 25265 | |

| Chemical Formula | C₁₄H₁₄N₂O | |

| Molecular Weight | 226.27 g/mol | |

| Melting Point | 50.5 °C | |

| Appearance | White to light amber crystalline powder | |

| Solubility | ||

| Sparingly soluble in water | ||

| Soluble in methanol and chloroform | ||

| Soluble in ethanol and DMSO | ||

| Soluble in DMSO to 75 mM | ||

| Approx. 5 mg/mL in PBS (pH 7.2) | ||

| Approx. 30 mg/mL in ethanol, DMSO, and dimethylformamide |

Stability and Storage

Proper storage of this compound is crucial for maintaining its chemical integrity and ensuring experimental validity. The compound is stable for at least four years when stored as a crystalline solid at -20°C. For general laboratory use, it should be stored at room temperature (20°C to 25°C) in a closed container, protected from heat, moisture, and direct light.

Aqueous solutions of this compound are not recommended for storage for more than one day. However, solutions in DMSO or ethanol can be stored at -20°C for up to two months.

Mechanism of Action: Inhibition of Steroidogenesis

This compound's primary pharmacological action is the inhibition of cortisol and corticosterone production within the adrenal cortex. It achieves this by selectively inhibiting the enzyme steroid 11β-hydroxylase (CYP11B1), which is responsible for the final step in cortisol synthesis—the conversion of 11-deoxycortisol to cortisol. At higher concentrations, this compound can also inhibit other steroidogenic enzymes, such as the cholesterol side-chain cleavage enzyme.

The inhibition of 11β-hydroxylase leads to a decrease in circulating cortisol levels. This reduction in cortisol removes the negative feedback mechanism on the hypothalamus and pituitary gland, resulting in an increased secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). The elevated ACTH levels then stimulate the adrenal cortex to produce more steroid precursors, leading to an accumulation of 11-deoxycortisol.

References

Metyrapone: A Historical and Technical Guide to its Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyrapone, known chemically as 2-methyl-1,2-di-3-pyridyl-1-propanone, has a rich history as a pivotal research tool in endocrinology and neuroscience. Initially developed in the mid-1950s by the pharmaceutical company Ciba (now part of Novartis) under the designation SU-4885, it was one of the early synthetic agents designed to selectively inhibit adrenal steroidogenesis.[1] Its primary mechanism of action is the reversible and competitive inhibition of the enzyme 11β-hydroxylase (cytochrome P450 11B1 or CYP11B1), which catalyzes the final step in cortisol biosynthesis – the conversion of 11-deoxycortisol to cortisol. This specific blockade has made this compound an invaluable instrument for both diagnostic and research purposes, allowing for the precise investigation of the hypothalamic-pituitary-adrenal (HPA) axis and the physiological roles of cortisol. This technical guide provides an in-depth overview of the historical development of this compound as a research tool, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Historical Development and Early Applications

The quest for a selective adrenal inhibitor in the 1950s led to the synthesis of this compound. Its cortisol-lowering effect was first described in the scientific literature in 1958.[2] This discovery was a significant milestone, providing researchers with a chemical tool to probe the intricacies of adrenal function.

Early clinical investigations throughout the 1960s solidified this compound's role in endocrinological research and diagnostics. It proved to be a reliable agent for assessing the integrity of the HPA axis. By inhibiting cortisol production, this compound removes the negative feedback signal to the pituitary gland, which, in a healthy individual, results in a compensatory increase in adrenocorticotropic hormone (ACTH) secretion. This, in turn, stimulates the adrenal cortex to produce more cortisol precursors, leading to a measurable rise in plasma 11-deoxycortisol and its metabolites in the urine. This principle formed the basis of the This compound stimulation test .

On December 4, 1961, the U.S. Food and Drug Administration (FDA) approved this compound, under the brand name Metopirone, for diagnostic use in assessing HPA axis function.[3] Its initial application was primarily in the differential diagnosis of Cushing's syndrome and in identifying the cause of adrenal insufficiency.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data related to this compound's inhibitory action and its effects on hormone levels.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 7.83 μM | CYP11B1 (11β-hydroxylase) | --INVALID-LINK-- |

| Ki | 30 μM | 11β-HSD1 reductase | --INVALID-LINK-- |

Table 1: In Vitro Inhibitory Activity of this compound. IC50 represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Ki is the inhibition constant, indicating the affinity of the inhibitor for the enzyme.

| Study Type | Subject Group | This compound Dosage | Change in Cortisol Levels | Change in 11-Deoxycortisol Levels | Reference |

| Retrospective Multicenter Study | Cushing's Syndrome Patients (n=91) | Median 2250 mg/day | Median pre-treatment: 654 nmol/L; 75% of patients dropped to <400 nmol/L | Increased in all patients | --INVALID-LINK-- |

| Retrospective Multicenter Study | Cushing's Syndrome Patients (n=123) | Variable | Mean pre-treatment: 882.9 nmol/L; Mean post-treatment: 491.1 nmol/L | Not specified | --INVALID-LINK-- |

| Clinical Research Center Study | Healthy Subjects (n=12) | 500 mg every 4 hours for 48 hours | Reduced by 39% (daytime) and 47% (early morning) | Not specified | --INVALID-LINK-- |

| Prospective Observational Study | Mild Hypercortisolism Patients (n=20) | 250-500 mg/day (evening) for 24 weeks | Median morning serum cortisol after treatment: 365 nmol/L | Not specified | --INVALID-LINK-- |

Table 2: Effects of this compound on Cortisol and 11-Deoxycortisol Levels in Human Subjects. This table presents data from various studies, highlighting the consistent effect of this compound in reducing cortisol and increasing its precursor, 11-deoxycortisol.

Key Experimental Protocols

This compound Stimulation Test for Adrenal Insufficiency

Objective: To assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis by measuring the pituitary's ability to respond to decreased cortisol levels.

Methodology:

-

Patient Preparation: The patient should discontinue any medications that may interfere with the HPA axis, as advised by a physician. The test is often performed on an outpatient basis but may require hospitalization for patients with suspected severe adrenal insufficiency.

-

This compound Administration: A single oral dose of this compound is administered at midnight. The dosage is typically 30 mg/kg of body weight, with a maximum dose of 3 grams. To minimize gastrointestinal irritation, it should be taken with a snack or a glass of milk.

-

Blood Sampling: A blood sample is collected the following morning between 8:00 AM and 9:00 AM.

-

Hormone Analysis: The plasma concentrations of cortisol and 11-deoxycortisol are measured.

-

Interpretation of Results:

-

Normal Response: A plasma 11-deoxycortisol level greater than 7 µg/dL (or 202 nmol/L) and a cortisol level less than 5 µg/dL (indicating adequate 11β-hydroxylase inhibition) suggest an intact HPA axis.

-

Adrenal Insufficiency: A subnormal 11-deoxycortisol response in the presence of a low cortisol level is indicative of adrenal insufficiency. Further tests are needed to differentiate between primary and secondary adrenal insufficiency.

-

Research Protocol for Investigating the Role of Cortisol in Memory Consolidation

Objective: To investigate the effect of pharmacologically reduced cortisol levels on the consolidation of emotional memory.

Methodology:

-

Participant Recruitment: Recruit healthy volunteers with no history of psychiatric or endocrine disorders.

-

Baseline Memory Encoding: Participants are presented with a standardized emotional memory task, such as a narrative accompanied by a series of images with both neutral and emotionally arousing content.

-

This compound Administration: At a predetermined time after memory encoding (e.g., immediately after or several hours later), participants are randomly assigned to receive either this compound or a placebo. The dosage of this compound can be varied to study dose-dependent effects (e.g., a single dose of 750 mg or two doses of 750 mg).

-

Saliva/Blood Sampling: Collect saliva or blood samples at regular intervals to measure cortisol levels and confirm the pharmacological effect of this compound.

-

Memory Retrieval Test: At a later time point (e.g., 24 hours or several days later), participants are asked to recall the information from the memory task.

-

Data Analysis: Compare the memory performance for neutral and emotional content between the this compound and placebo groups. Statistical analysis is used to determine if the reduction in cortisol levels by this compound affects the consolidation of emotional memories.

Signaling Pathways and Experimental Workflows

Adrenal Steroidogenesis Pathway

The following diagram illustrates the primary pathway of adrenal steroidogenesis, highlighting the site of action of this compound.

Caption: Adrenal steroidogenesis pathway with this compound's site of action.

Experimental Workflow for HPA Axis Research Using this compound

This diagram outlines a typical workflow for a research study investigating the HPA axis using this compound.

Caption: General experimental workflow for HPA axis research with this compound.

Conclusion

From its origins as a novel synthetic compound to its established role as a diagnostic and research cornerstone, this compound has significantly advanced our understanding of adrenal physiology and the neurobiology of stress. Its specific and reversible inhibition of 11β-hydroxylase provides a powerful tool for manipulating cortisol levels, enabling researchers to dissect the complex roles of this critical hormone in health and disease. This guide has provided a comprehensive overview of the historical development, quantitative data, and experimental applications of this compound, serving as a valuable resource for scientists and clinicians in their research endeavors. As research continues to unravel the multifaceted functions of the HPA axis, this compound will undoubtedly remain an indispensable tool in the arsenal of endocrine and neuroscience researchers.

References

Metyrapone's Impact on Steroid Hormone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of metyrapone on the intricate pathways of steroid hormone biosynthesis. This compound, a synthetic compound, is a valuable tool in both clinical diagnostics and therapeutic applications due to its targeted inhibition of specific enzymes within the steroidogenic cascade. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols for its study, tailored for professionals in research and drug development.

Core Mechanism of Action: Inhibition of 11β-Hydroxylase

This compound's primary pharmacological action is the potent and reversible inhibition of the enzyme steroid 11β-hydroxylase (CYP11B1) .[1][2][3][4] This mitochondrial cytochrome P450 enzyme is crucial for the final step in cortisol biosynthesis, catalyzing the conversion of 11-deoxycortisol to cortisol.[1] By blocking this conversion, this compound effectively reduces the production of cortisol, the primary glucocorticoid in humans.

This inhibition triggers a cascade of effects within the hypothalamic-pituitary-adrenal (HPA) axis . The decrease in circulating cortisol levels removes the negative feedback signal to the hypothalamus and pituitary gland. This disinhibition leads to an increased secretion of corticotropin-releasing hormone (CRH) and subsequently, a surge in adrenocorticotropic hormone (ACTH) from the pituitary. The elevated ACTH levels stimulate the adrenal cortex, leading to an accumulation of steroid precursors proximal to the enzymatic block, most notably 11-deoxycortisol .

While its primary target is CYP11B1, this compound also exhibits inhibitory effects on other steroidogenic enzymes, albeit with lower potency. These include aldosterone synthase (CYP11B2) , which is involved in the final step of aldosterone synthesis, and to a lesser extent, the cholesterol side-chain cleavage enzyme (CYP11A1) . This broader activity can lead to a reduction in aldosterone levels and, at higher concentrations, a more generalized suppression of steroidogenesis.

Signaling Pathway: Steroid Hormone Biosynthesis

The following diagram illustrates the major pathways of steroid hormone synthesis and highlights the primary site of this compound's inhibitory action.

Caption: Steroid biosynthesis pathway with this compound's inhibition of CYP11B1.

Signaling Pathway: Hypothalamic-Pituitary-Adrenal (HPA) Axis Feedback

The interplay between the adrenal cortex, pituitary gland, and hypothalamus is critical for maintaining hormonal homeostasis. This compound disrupts this delicate balance.

Caption: HPA axis feedback loop and the disruptive effect of this compound.

Quantitative Data on this compound's Effects

The inhibitory potency of this compound on various steroidogenic enzymes has been quantified in numerous studies. The following tables summarize key quantitative data, providing a basis for comparative analysis.

Table 1: In Vitro Inhibitory Potency of this compound on Steroidogenic Enzymes

| Enzyme | Enzyme Name | IC50 / Ki | Species | Reference |

| CYP11B1 | 11β-Hydroxylase | IC50: 15 nM | Human | |

| CYP11B2 | Aldosterone Synthase | IC50: 72 nM | Human | |

| CYP11A1 | Cholesterol Side-Chain Cleavage | Inhibition at 0.1-1.0 mM | Human |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Impact of this compound on Circulating Hormone Levels in Clinical Studies

| Parameter | Baseline (Mean ± SD) | Post-Metyrapone (Mean ± SD) | Patient Population | Dosage | Reference |

| Serum Cortisol (nmol/L) | 722.9 | 348.6 | Cushing's Syndrome | Variable | |

| Urinary Free Cortisol (nmol/24h) | 1483 | 452.6 | Cushing's Syndrome | Variable | |

| Plasma ACTH (pmol/L) | 8 ± 1 | 58 ± 8 | Healthy Subjects | 4.5 g | |

| Serum 11-Deoxycortisol (nmol/L) | Undetectable | >200 | Healthy Subjects | 30 mg/kg |

Detailed Experimental Protocols

To facilitate the study of this compound's effects, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro this compound Inhibition Assay Using H295R Cells

The human adrenocortical carcinoma cell line NCI-H295R is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for cortisol and aldosterone synthesis.

Objective: To determine the dose-dependent inhibitory effect of this compound on steroid hormone production in H295R cells.

Materials:

-

NCI-H295R cells (ATCC® CRL-2128™)

-

DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ Premix

-

This compound stock solution (in DMSO)

-

Forskolin (optional, for stimulating steroidogenesis)

-

24-well cell culture plates

-

LC-MS/MS system for steroid analysis

Procedure:

-

Cell Culture: Culture H295R cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO).

-

(Optional) To stimulate steroidogenesis, add forskolin (e.g., 10 µM) to the treatment media.

-

Remove the old medium from the wells and replace it with the treatment media.

-

-

Incubation: Incubate the cells with this compound for 24-48 hours.

-

Sample Collection:

-

Collect the culture supernatant for steroid analysis.

-

(Optional) Lyse the cells to measure intracellular steroid concentrations.

-

-

Steroid Analysis: Quantify the concentrations of key steroids (e.g., cortisol, 11-deoxycortisol, aldosterone, corticosterone, androstenedione) in the supernatant and/or cell lysates using a validated LC-MS/MS method.

-

Data Analysis:

-

Normalize steroid production to cell viability (e.g., using an MTT assay).

-

Plot the percentage of inhibition of cortisol synthesis against the log of this compound concentration to determine the IC50 value.

-

Analyze the changes in the levels of other steroids to assess the impact on different branches of the steroidogenic pathway.

-

Experimental Workflow: In Vitro H295R Cell Assay

Caption: Workflow for in vitro analysis of this compound's effects on H295R cells.

Clinical this compound Stimulation Test (Overnight Protocol)

This test is a cornerstone in the diagnostic evaluation of the HPA axis integrity, particularly in suspected cases of adrenal insufficiency.

Objective: To assess the pituitary's ability to secrete ACTH in response to a this compound-induced decrease in cortisol.

Patient Preparation:

-

The patient should be well-hydrated.

-

Certain medications that can interfere with the test (e.g., glucocorticoids, phenytoin) should be discontinued prior to the test, as advised by a clinician.

-

The test is often performed on an outpatient basis, but hospitalization may be necessary for patients with suspected severe adrenal insufficiency.

Procedure:

-

Baseline Sample: A baseline blood sample may be drawn in the evening before this compound administration for cortisol and ACTH measurement (optional).

-

This compound Administration: At midnight, the patient ingests a single oral dose of this compound (typically 30 mg/kg body weight). It is recommended to take the medication with a snack (e.g., milk or yogurt) to minimize gastrointestinal upset.

-

Post-Metyrapone Sample Collection: At 8:00 AM the following morning, a blood sample is collected for the measurement of:

-

Serum cortisol

-

Serum 11-deoxycortisol

-

Plasma ACTH

-

-

Prophylactic Glucocorticoid: Following the 8:00 AM blood draw, a prophylactic dose of a glucocorticoid (e.g., hydrocortisone) may be administered to prevent symptoms of acute adrenal insufficiency.

Interpretation of Results:

-

Adequate 11β-hydroxylase blockade: A morning serum cortisol level below a certain threshold (e.g., < 8 µg/dL) indicates that this compound has effectively inhibited cortisol synthesis.

-

Normal HPA axis response: A significant rise in serum 11-deoxycortisol (e.g., > 7 µg/dL) and plasma ACTH (e.g., > 75 pg/mL) indicates a healthy pituitary response to the fall in cortisol.

-

Adrenal insufficiency: A subnormal response in 11-deoxycortisol and ACTH levels suggests a defect in the HPA axis.

Experimental Workflow: Clinical this compound Stimulation Test

Caption: Workflow for the clinical this compound stimulation test.

Conclusion

This compound serves as a powerful pharmacological agent for probing and manipulating the steroid hormone biosynthesis pathways. Its primary mechanism, the inhibition of 11β-hydroxylase, provides a specific and potent means to reduce cortisol production, thereby elucidating the dynamics of the HPA axis. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at further understanding steroidogenesis and developing novel therapeutic interventions for endocrine disorders. The careful application of these methodologies will undoubtedly contribute to advancing our knowledge in this critical area of endocrinology.

References

- 1. The in vitro effect of this compound on steroid synthesis in mice adrenals at different circadian stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of in vitro effects of this compound on Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

Metyrapone in the Diagnostic Armamentarium for Adrenal Insufficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenal insufficiency is a potentially life-threatening condition characterized by inadequate production of glucocorticoids, with or without mineralocorticoid or adrenal androgen deficiency. Its diagnosis can be challenging, particularly in non-acute settings where symptoms may be nonspecific.[1][2] Dynamic function tests are therefore crucial for a definitive diagnosis. The Metyrapone stimulation test is a valuable tool in the assessment of the hypothalamic-pituitary-adrenal (HPA) axis, particularly for diagnosing secondary and tertiary adrenal insufficiency.[3][4] This technical guide provides an in-depth overview of the this compound stimulation test, including its physiological basis, a detailed experimental protocol, and interpretation of results.

Physiological Basis and Mechanism of Action

This compound's diagnostic utility lies in its ability to inhibit the final step of cortisol biosynthesis.[5] It selectively and reversibly blocks the enzyme 11β-hydroxylase (cytochrome P450 11B1), which is responsible for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex.

A reduction in circulating cortisol levels disinhibits the negative feedback loop on the hypothalamus and pituitary gland. This leads to an increased secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and a subsequent rise in adrenocorticotropic hormone (ACTH) from the anterior pituitary. The elevated ACTH then stimulates the adrenal cortex, leading to an accumulation of cortisol precursors, most notably 11-deoxycortisol. In a healthy individual with an intact HPA axis, this results in a significant increase in serum 11-deoxycortisol levels.

Experimental Protocol: Overnight this compound Stimulation Test

The overnight, single-dose this compound test is the most commonly used protocol and is considered a sensitive method to evaluate ACTH reserve.

Patient Preparation:

-

Patients taking glucocorticoid replacement therapy should have their evening and morning doses withheld before and during the test, as authorized by their physician.

-

Certain medications, such as phenytoin or oral contraceptives, may interfere with the test results.

Procedure:

-

Baseline Sampling (Optional): A baseline blood sample may be drawn in the morning before the administration of this compound for cortisol and ACTH measurement.

-

This compound Administration: At midnight (or between 11 PM and midnight), the patient ingests a single oral dose of this compound. The dosage is typically weight-dependent.

-

<70 kg: 2.0 g or 30 mg/kg

-

70-90 kg: 2.5 g

-

90 kg: 3.0 g

-

The maximum dose should not exceed 3 g.

-

-

Accompaniment with Food: To minimize gastric irritation, this compound should be taken with a snack or a glass of milk.

-

Post-Metyrapone Blood Draw: The following morning, at 8:00 AM, a blood sample is collected for the measurement of serum cortisol and 11-deoxycortisol. Plasma ACTH can also be measured from this sample.

Precautions:

Due to the risk of precipitating an acute adrenal crisis, this test should be conducted with caution, and some sources recommend it be performed on an inpatient basis. Patients may experience side effects such as nausea, vomiting, and hypotension.

Data Presentation and Interpretation

The interpretation of the this compound stimulation test hinges on the serum levels of 11-deoxycortisol and cortisol following this compound administration.

| Analyte | Normal Response | Adrenal Insufficiency | Inadequate Blockade |

| 11-Deoxycortisol | >7 µg/dL (>200 nmol/L) | <7 µg/dL (<200 nmol/L) | Variable |

| Cortisol | <5 µg/dL (<138 nmol/L) | <5 µg/dL (<138 nmol/L) | >5 µg/dL (>138 nmol/L) |

| ACTH | Significant increase | Blunted or absent increase | Variable |

Interpretation:

-

Normal Response: A post-Metyrapone 11-deoxycortisol level greater than 7 µg/dL in the context of a cortisol level below 5 µg/dL indicates an intact HPA axis.

-

Adrenal Insufficiency: An 11-deoxycortisol level that fails to rise above 7 µg/dL with a concomitant cortisol level below 5 µg/dL is indicative of adrenal insufficiency (either secondary or tertiary).

-

Inadequate 11β-hydroxylase Blockade: A post-Metyrapone cortisol level above 5 µg/dL suggests that the this compound dose was insufficient to adequately block cortisol synthesis, and the test results are uninterpretable. In such cases, a higher dose of this compound may be required for re-testing.

Diagnostic Accuracy

The this compound test is considered a highly sensitive test for detecting partial defects in pituitary ACTH secretion. One study highlighted that the overnight this compound test has a high concordance with the insulin tolerance test, which is often considered the gold standard for assessing the HPA axis. A study comparing the overnight this compound test to the short synacthen (ACTH stimulation) test found the this compound test to be more sensitive and specific for diagnosing central adrenal insufficiency.

| Test | Sensitivity | Specificity |

| Overnight this compound Test (11-deoxycortisol >200 nmol/L) | 100% | 94% |

| Short Synacthen Test (Cortisol >450 nmol/L at 30 min) | 75.0% | 80.2% |

It is important to note that while ACTH levels are expected to rise in a normal response, there can be a significant overlap in ACTH values between healthy individuals and those with adrenal insufficiency, making ACTH measurement alone less reliable for diagnosis. One study found that for a valuable evaluation of the this compound test, the measurement of 11-deoxycortisol is crucial and cannot be replaced by the more readily available plasma ACTH assay.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound's mechanism of action on the HPA axis.

Experimental Workflow of the Overnight this compound Test

Caption: Workflow for the overnight this compound stimulation test.

Diagnostic Logic for Adrenal Insufficiency

Caption: Decision tree for interpreting this compound test results.

Conclusion

The this compound stimulation test is a robust and sensitive tool for the assessment of the hypothalamic-pituitary-adrenal axis, particularly in the diagnosis of secondary and tertiary adrenal insufficiency. A thorough understanding of its mechanism of action, adherence to a standardized protocol, and correct interpretation of the results are paramount for its effective clinical and research application. The data presented in this guide, including the detailed protocol and diagnostic criteria, provide a comprehensive resource for professionals in the field. The superior sensitivity and specificity of the overnight this compound test, as highlighted in recent studies, underscore its importance in the diagnostic evaluation of patients with suspected HPA axis dysfunction.

References

- 1. ccjm.org [ccjm.org]

- 2. Diagnosis and management of adrenal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Test – My Endo Consult [myendoconsult.com]

- 4. Testing for / diagnosing adrenal insufficiency – AIC Adrenal Insufficiency Coalition [adrenalinsufficiency.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Metyrapone Administration in C57BL/6 Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metyrapone is a pharmacological agent widely used in research to transiently inhibit the synthesis of corticosteroids, primarily by blocking the enzyme 11β-hydroxylase. In rodents, this leads to a rapid decrease in plasma corticosterone, the primary glucocorticoid, and a corresponding increase in its precursor, 11-deoxycortisol, as well as adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2][3][4] This targeted inhibition makes this compound a valuable tool for investigating the roles of the hypothalamic-pituitary-adrenal (HPA) axis in various physiological and pathological processes, including stress, anxiety, and metabolism.[5] These application notes provide a detailed protocol for the administration of this compound to C57BL/6 mice, a commonly used inbred strain in biomedical research.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in mice, providing a reference for expected outcomes.

Table 1: Effects of this compound on Plasma Corticosterone and ACTH Levels

| Mouse Strain | This compound Dose & Route | Vehicle/Control | Treatment Outcome | Reference |

| 7B2 WT | 1 mg/10 g body weight (100 mg/kg), twice daily | Methylcellulose | Plasma corticosterone decreased from ~150 ng/mL to <50 ng/mL. | |

| 7B2 null | 1 mg/10 g body weight (100 mg/kg), twice daily | Methylcellulose | Plasma corticosterone decreased from ~500 ng/mL to <100 ng/mL. | |

| 7B2 WT | 1 mg/10 g body weight (100 mg/kg), twice daily | Methylcellulose | Slight increase in plasma ACTH compared to control. | |

| Lurcher and control mice | 75 mg/kg, injection | Tween 80 (5%) | Efficiently reduced blood corticosterone levels. | |

| LDL receptor knockout | 100 mg/kg, twice daily | PBS | Plasma corticosterone levels were 43% lower than in controls after 4 weeks. | |

| Rat | 150 mg/kg, SC | Sesame oil | Attenuated the stress-induced rise in plasma corticosterone levels. |

Table 2: Effects of this compound on Other Physiological Parameters

| Mouse Strain/Model | This compound Dose & Route | Parameter Measured | Observation | Reference |

| LDL receptor knockout | 100 mg/kg, twice daily | Hepatic PEPCK mRNA expression | Reduced by 81%. | |

| LDL receptor knockout | 100 mg/kg, twice daily | White Blood Cell (WBC) count | Significantly decreased. | |

| LDL receptor knockout | 100 mg/kg, twice daily | Plasma cholesterol and triglycerides | No significant change. |

Experimental Protocols

This section details a generalized protocol for this compound administration to C57BL/6 mice. Researchers should adapt this protocol based on their specific experimental needs and in accordance with institutional animal care and use guidelines.

Materials:

-

This compound (2-methyl-1,2-di-3-pyridyl-1-propanone)

-

Vehicle (e.g., 0.9% saline, sesame oil, or 5% Tween 80 in saline)

-

C57BL/6 mice (consider substrain differences, e.g., C57BL/6J vs. C57BL/6N, as they can exhibit different behavioral and physiological responses)

-

Sterile syringes and needles for injection

-

Animal balance

-

Equipment for blood collection (e.g., micro-hematocrit tubes, EDTA-coated tubes)

-

Centrifuge

-

Assay kits for corticosterone and ACTH measurement (e.g., ELISA, RIA)

Protocol:

-

Animal Acclimation:

-

House C57BL/6 mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to minimize stress-induced variations in HPA axis activity.

-

Provide ad libitum access to food and water.

-

-

This compound Preparation:

-

Prepare this compound solution fresh on the day of the experiment.

-

The solubility of this compound can be limited in aqueous solutions. A common vehicle is a suspension in saline containing a small amount of Tween 80 (e.g., 5%) to aid in solubilization. For subcutaneous injection, sesame oil can also be used.

-

Calculate the required concentration based on the desired dose and the average weight of the mice. For example, for a 100 mg/kg dose in a 25g mouse, you would need 2.5 mg of this compound per mouse. If the injection volume is 0.1 mL, the concentration of the solution should be 25 mg/mL.

-

-

Administration:

-

Weigh each mouse accurately on the day of administration to calculate the precise dose.

-

Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile.

-

Intraperitoneal (IP) or Subcutaneous (SC) injection: Commonly used for systemic delivery. SC injection may provide a more sustained release compared to IP.

-

Oral gavage: Can also be used, but absorption rates may be more variable.

-

-

Dosage: Dosages reported in the literature for mice range from 75 mg/kg to 150 mg/kg. A dose of 100 mg/kg has been shown to be effective in significantly reducing corticosterone levels. The frequency of administration can be a single dose or multiple doses (e.g., twice daily) depending on the required duration of corticosterone suppression.

-

Control Group: Administer the vehicle solution to a control group of mice using the same volume and route of administration.

-

-

Sample Collection and Analysis:

-

The timing of sample collection is critical and depends on the research question. This compound has a relatively short half-life. Blood samples are typically collected at the peak time of expected corticosterone inhibition, which can be determined in a pilot study (e.g., 1-4 hours post-administration).

-

Collect blood via a suitable method (e.g., tail vein, submandibular, or terminal cardiac puncture) into EDTA-coated tubes to prevent coagulation.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma at -80°C until analysis.

-

Measure plasma corticosterone and ACTH levels using commercially available assay kits.

-

-

Data Analysis:

-

Compare the hormone levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Mandatory Visualizations

Signaling Pathway of this compound Action